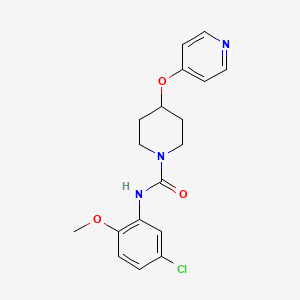![molecular formula C14H14BrN3O2 B2664754 5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-2-carboxamide CAS No. 2415456-12-9](/img/structure/B2664754.png)
5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.
Bromination: The bromine atom is introduced via a bromination reaction, typically using a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable precursor such as a dihydrofuran derivative.
Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. Its complex structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as improved thermal stability and enhanced mechanical properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group with 5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]furan-2-carboxamide.
3-bromoimidazo[1,2-a]pyridines: These compounds share the bromine atom and pyridine ring with this compound.
Uniqueness
The uniqueness of this compound lies in its combination of the furan, pyridine, and azetidine rings, along with the bromine atom and amide functional group. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
5-bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-17(14(19)11-5-6-12(15)20-11)10-8-18(9-10)13-4-2-3-7-16-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJGGNOXGHQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
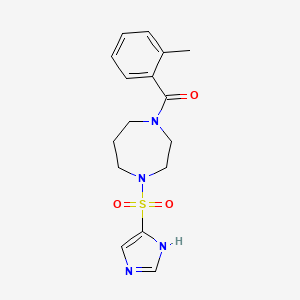
![tert-butyl N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)carbamate](/img/structure/B2664674.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2664676.png)
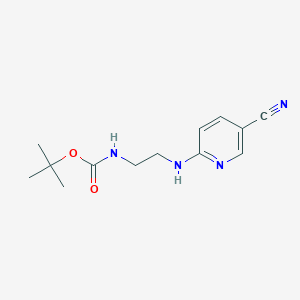
![1-(4-cyano-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2664680.png)
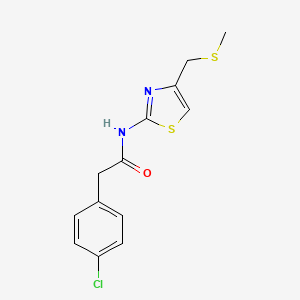
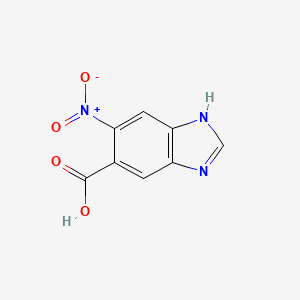
![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)
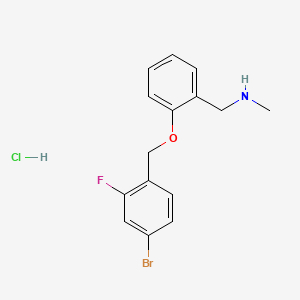
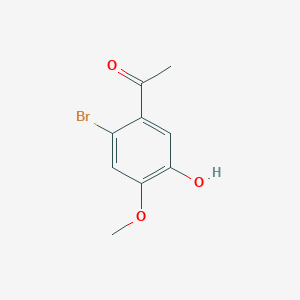
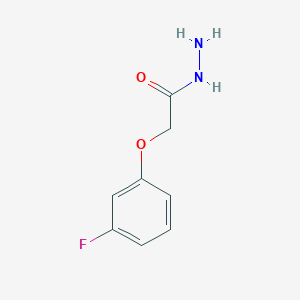
![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2664688.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)
